
11-(3-Thienyl)undecyltrichlorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(3-Thienyl)undecyltrichlorosilane is an organosilicon compound characterized by the presence of a thiophene ring attached to an undecyl chain, which is further bonded to a trichlorosilane group. This compound is notable for its ability to form self-assembled monolayers (SAMs) on various substrates, making it valuable in surface modification and nanotechnology applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-(3-Thienyl)undecyltrichlorosilane typically involves the reaction of 11-bromo-1-undecene with thiophene in the presence of a palladium catalyst to form 11-(3-thienyl)undecene. This intermediate is then subjected to hydrosilylation with trichlorosilane to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the hydrosilylation process .
Chemical Reactions Analysis
Types of Reactions: 11-(3-Thienyl)undecyltrichlorosilane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Substitution: The trichlorosilane group can undergo hydrolysis to form silanols, which can further condense to form siloxanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Hydrolysis is typically carried out in the presence of water or aqueous solutions under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Substitution: Silanols and siloxanes.
Scientific Research Applications
11-(3-Thienyl)undecyltrichlorosilane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 11-(3-Thienyl)undecyltrichlorosilane primarily involves the formation of self-assembled monolayers (SAMs) on substrates. The trichlorosilane group reacts with hydroxyl groups on the substrate surface, forming covalent Si-O bonds. This results in a densely packed monolayer with the thiophene rings oriented outward, providing a functional surface for further chemical modifications .
Comparison with Similar Compounds
Decyltrichlorosilane: Lacks the thiophene ring, resulting in different surface properties.
16-(3-Thienyl)hexadecyltrichlorosilane: Similar structure but with a longer alkyl chain, affecting the packing density and surface interactions.
Uniqueness: 11-(3-Thienyl)undecyltrichlorosilane is unique due to its specific chain length and the presence of the thiophene ring, which imparts distinct electronic and surface properties. This makes it particularly useful in applications requiring precise surface modifications and functionalization .
Properties
CAS No. |
255869-26-2 |
|---|---|
Molecular Formula |
C15H25Cl3SSi |
Molecular Weight |
371.9 g/mol |
IUPAC Name |
trichloro(11-thiophen-3-ylundecyl)silane |
InChI |
InChI=1S/C15H25Cl3SSi/c16-20(17,18)13-9-7-5-3-1-2-4-6-8-10-15-11-12-19-14-15/h11-12,14H,1-10,13H2 |
InChI Key |
PZGXPPJWXWJIJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CCCCCCCCCCC[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[[1,1'-Biphenyl]-4,4'-diylbis(oxypentane-5,1-diyl)]bis(trimethoxysilane)](/img/structure/B14252724.png)
![N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}glycine](/img/structure/B14252746.png)
![(1R,3R,6R,8R)-Tricyclo[4.3.0.0~3,8~]nonane-4,5-dione](/img/structure/B14252753.png)
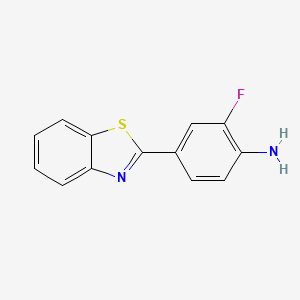
![1,1'-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole]](/img/structure/B14252766.png)
![3,6-Dioxa-1-azaspiro[4.5]decan-2-one](/img/structure/B14252770.png)
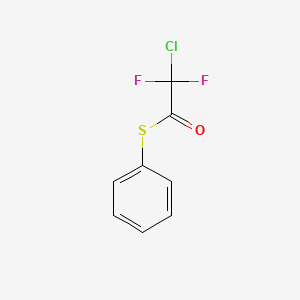
![Benzamide, N-[4-[3-[4-(methylthio)phenyl]-1-oxo-2-propenyl]phenyl]-](/img/structure/B14252781.png)
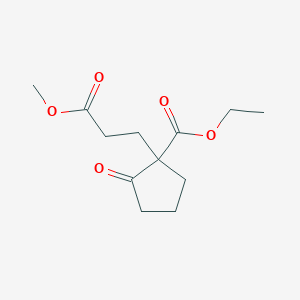
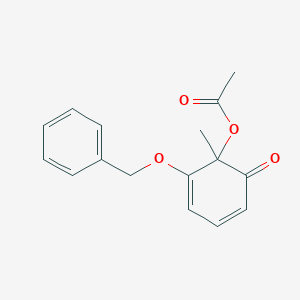
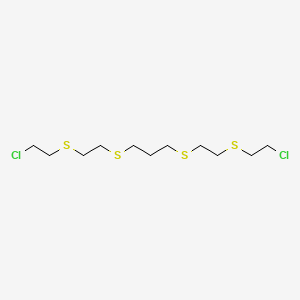
![N-Benzoylglycyl-5-[(N-benzoylglycyl)amino]-6-oxolysinamide](/img/structure/B14252807.png)

